Erythromycin-[13C,d3] can be sourced from chemical suppliers specializing in isotopically labeled compounds. It falls under the classification of macrolide antibiotics, which are characterized by their large lactone rings and their mechanism of action that involves binding to the bacterial ribosome.
The synthesis of Erythromycin-[13C,d3] involves several steps that incorporate stable heavy isotopes into the erythromycin molecule. The primary methods include:
Erythromycin-[13C,d3] has a complex molecular structure characterized by its large lactone ring and multiple hydroxyl groups. The molecular formula is represented as , with a molecular weight of approximately 737.94 g/mol. The presence of deuterium alters the physical properties slightly compared to natural erythromycin, which can be crucial for analytical applications.
Erythromycin-[13C,d3] undergoes various chemical reactions similar to those of its parent compound, including:
Common reagents for these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and halogens for substitution reactions.
Erythromycin-[13C,d3] functions primarily by binding to the 50S ribosomal subunit of bacteria, inhibiting RNA-dependent protein synthesis. The mechanism involves blocking essential transpeptidation and translocation reactions necessary for protein synthesis without affecting nucleic acid synthesis. This action disrupts bacterial growth and replication, making it effective against a range of gram-positive bacteria.
Erythromycin-[13C,d3] exhibits several notable physical and chemical properties:
These properties are crucial for its application in analytical chemistry and pharmacokinetics.
Erythromycin-[13C,d3] serves multiple scientific applications:
By utilizing Erythromycin-[13C,d3], researchers can gain insights into the pharmacological behavior of erythromycin, enhancing our understanding of its therapeutic applications.
Erythromycin-[13C,d3] incorporates stable isotopes at specific atomic positions: a carbon-13 (13C) atom replaces the standard carbon in the N-methyl group (CH₃→13CH₃), while three deuterium atoms (D) substitute the three hydrogen atoms bonded to this 13C, forming a -13CD₃ moiety. This dual labeling results in a +4 Da mass shift compared to unlabeled erythromycin (733.94 Da → 737.94 Da), critical for creating a distinct mass spectrometric signature [1] [6]. The 13C label provides a mass-differentiable backbone atom, while deuterium enhances metabolic stability by resisting exchange with environmental hydrogen. This design minimizes structural perturbation, ensuring the labeled compound mirrors native erythromycin’s behavior in biological systems [3] [6].
Table 1: Isotopic Profile of Erythromycin-[13C,d3]
Isotope Type | Position | Atomic Enrichment | Mass Contribution |
---|---|---|---|
¹³C | N-methyl | ≥99% atom ¹³C | +1 Da |
D (²H) | N-methyl | ≥98% atom D | +3 Da |
Total Shift | +4 Da |
The isotopic purity is rigorously controlled, with suppliers certifying ≥99% atom 13C and ≥98% atom D, ensuring reliability in quantitative applications like pharmacokinetic tracing [4] [6].
The molecular structure of erythromycin-[13C,d3] (C₃₆[13C]D₃H₆₄NO₁₃; MW: 737.94 Da) retains the complex 14-membered macrolide ring and two glycosidically linked sugars (desosamine and cladinose) of native erythromycin. The isotopic modifications are confined to the N-methyl group (-N-13CD₃) of the desosamine sugar, leaving all stereocenters unaltered [3] [6]. This specificity preserves the compound’s intricate spatial configuration, including eight chiral centers and critical hydroxyl groups that mediate hydrogen bonding with the bacterial 50S ribosomal subunit [1] [5].
Table 2: Structural and Stereochemical Features
Feature | Erythromycin-[13C,d3] | Significance |
---|---|---|
Molecular formula | (¹³C)C₃₆D₃H₆₄NO₁₃ | Unique isotopic identifier |
Stereocenters | 8 chiral centers (unchanged) | Maintains binding to bacterial ribosomes |
Label position | N-methyl group of desosamine sugar | Minimal impact on bioactivity |
Key functional groups | Lactone ring, desosamine, cladinose sugars | Critical for ribosomal interaction |
Spatial conformation, confirmed via NMR and X-ray crystallography in unlabeled analogs, remains identical, ensuring identical target engagement [6].
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